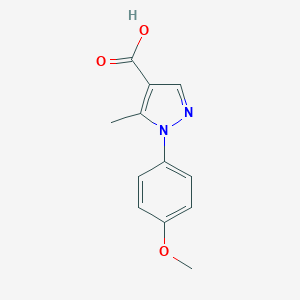

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFGKGZYCXLEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379830 | |

| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187998-64-7 | |

| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have made it a cornerstone in the design of novel therapeutic agents. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions they form in the solid state. A thorough understanding of their crystal structure is therefore paramount for rational drug design and the development of new, more effective pharmaceuticals.

This in-depth technical guide delineates the comprehensive crystal structure analysis of a representative pyrazole derivative, 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. While the specific crystal structure for this exact compound is not publicly available, this guide will leverage the detailed crystallographic data of the closely related analogue, 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid , to provide a robust and instructive framework for the analytical process. This approach allows for a detailed exploration of the synthetic rationale, crystallization techniques, and the nuances of single-crystal X-ray diffraction analysis.

Synthesis and Crystallization: From Molecular Design to Single Crystals

The synthesis of this compound and its analogues typically involves a multi-step process, culminating in the formation of the pyrazole ring system. A common and effective strategy is the reaction of a β-ketoester with a substituted hydrazine.

Experimental Protocol: Synthesis of a 1-Aryl-5-substituted-1H-pyrazole-4-carboxylic Acid Analogue

This protocol is adapted from the synthesis of 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and can be modified for the target compound by substituting cyclohexyl hydrazine with (4-methoxyphenyl)hydrazine.

-

Step 1: Synthesis of the Pyrazole Ethyl Ester.

-

A mixture of ethyl 3-(dimethylamino)-2-(4-methoxybenzoyl)acrylate (1 equivalent) and (4-methoxyphenyl)hydrazine (1.1 equivalents) in absolute ethanol is refluxed for 2-4 hours.

-

Upon cooling, the resulting ethyl 1-(4-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate will precipitate.

-

The solid is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Hydrolysis to the Carboxylic Acid.

-

The synthesized ester (1 equivalent) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 6-8 hours.

-

The reaction mixture is concentrated under reduced pressure to remove the THF.

-

The aqueous solution is then acidified with a 10% citric acid solution, leading to the precipitation of the carboxylic acid.

-

The final product, this compound, is collected by filtration, washed with water, and dried under vacuum.

-

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination. The slow evaporation method is a widely used and effective technique for growing single crystals of pyrazole derivatives.

Protocol: Slow Evaporation Crystallization

-

Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to create a saturated or near-saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction: Elucidating the Molecular and Supramolecular Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SCXRD

Caption: Experimental workflow for crystal structure analysis.

Data Collection, Structure Solution, and Refinement

-

Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods, often employing software packages like SHELXS.

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares procedures (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a highly accurate and detailed crystal structure.

Structural Analysis: Insights into the Crystalline Architecture

The refined crystal structure provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Molecular Conformation

Based on the analogue 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, the pyrazole ring is expected to be essentially planar. The phenyl ring attached to the pyrazole nitrogen will be twisted with respect to the pyrazole plane. In the case of the cyclohexyl analogue, the cyclohexane ring adopts a stable chair conformation.

Crystallographic Data Summary (Based on Analogue)

| Parameter | 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid |

| Chemical Formula | C₁₇H₂₀N₂O₃ |

| Formula Weight | 300.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0722 (9) |

| b (Å) | 12.7180 (9) |

| c (Å) | 11.7739 (8) |

| β (°) | 118.698 (1) |

| Volume (ų) | 1585.6 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.258 |

Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is dictated by a network of intermolecular interactions. In pyrazole carboxylic acids, hydrogen bonding is a dominant feature.

Hydrogen Bonding: In the crystal structure of the cyclohexyl analogue, the carboxylic acid groups of two adjacent molecules form a classic hydrogen-bonded dimer. This is a very common and robust supramolecular synthon. Specifically, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R²₂(8) ring motif.

Caption: Carboxylic acid dimer formation via hydrogen bonds.

Other Interactions: Besides strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions can also play a significant role in the overall crystal packing. A detailed analysis of these interactions is crucial for a complete understanding of the supramolecular architecture.

Conclusion: From Structure to Function

The crystal structure analysis of this compound, guided by the detailed study of a close analogue, provides invaluable insights into its solid-state properties. This knowledge is not merely academic; it has profound implications for drug development. Understanding the precise molecular conformation and the network of intermolecular interactions allows scientists to:

-

Establish Structure-Activity Relationships (SAR): Correlate specific structural features with biological activity.

-

Guide Lead Optimization: Make informed decisions on chemical modifications to enhance potency and selectivity.

-

Predict and Control Polymorphism: Different crystal forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability.

-

Facilitate Formulation Development: Knowledge of the solid-state structure is essential for designing stable and effective drug formulations.

References

-

Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3513. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. [Link]

-

Ferreira, S. B., da Silva, F. de A., & de Souza, M. V. N. (2021). The Importance of Pyrazole in the Design of New Bioactive Compounds. Mini-Reviews in Medicinal Chemistry, 21(1), 2-4. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

Physical and chemical properties of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 187998-64-7). Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document synthesizes available data on the compound's structure, physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it presents validated experimental protocols and discusses the compound's significance as a versatile building block in the synthesis of advanced functional molecules.

Molecular Identity and Structural Framework

This compound is a heterocyclic compound featuring a central pyrazole ring, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted at key positions, creating a molecule with distinct chemical functionalities that drive its properties and reactivity.

-

IUPAC Name: this compound[1]

-

CAS Number: 187998-64-7[1]

-

Molecular Formula: C₁₂H₁₂N₂O₃[1]

-

SMILES: COC1=CC=C(C=C1)N1N=CC(C(O)=O)=C1C[1]

The molecule's architecture is defined by three primary components:

-

The Pyrazole Core: An electron-deficient aromatic system that provides a rigid scaffold.

-

The 4-Methoxyphenyl Group: Attached to the N1 position of the pyrazole, this group influences the electronic properties and steric profile of the molecule.

-

The Carboxylic Acid Group: Located at the C4 position, this functional group is the primary site of acidity and a key handle for synthetic modifications such as esterification or amidation.

-

The Methyl Group: Positioned at C5, it contributes to the overall lipophilicity and steric environment of the pyrazole ring.

Caption: Molecular components of the target compound.

Physicochemical Properties

The physical state and solubility of a compound are critical determinants of its handling, formulation, and bioavailability. The properties of this compound are governed by the interplay between its crystalline solid-state packing, driven by hydrogen bonding from the carboxylic acid, and the largely hydrophobic nature of its aromatic systems.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 212 °C | [3] |

| Boiling Point | 415.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 3.39 ± 0.25 (Predicted) | [3] |

| Molecular Weight | 232.24 g/mol | [1][2] |

Solubility Profile

While specific experimental solubility data is not widely published, a qualitative assessment can be made based on the molecular structure. The presence of the carboxylic acid group suggests that the compound will exhibit poor solubility in non-polar organic solvents and water at neutral pH. However, its solubility is expected to increase significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is also expected to be soluble in polar aprotic solvents like DMSO and DMF. This pH-dependent solubility is a key characteristic for purification and formulation strategies.[4]

Crystalline Structure

Crystal structure analysis of closely related pyrazole carboxylic acids reveals common supramolecular motifs. For instance, 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid forms centrosymmetric dimers in the solid state through robust O-H···O hydrogen bonds between the carboxylic acid groups.[5][6] This dimerization is a highly probable feature in the crystal lattice of the title compound, contributing to its high melting point and crystalline nature. The dihedral angle between the pyrazole and phenyl rings in such structures is typically significant, around 52°, indicating a non-planar molecular conformation.[5][6]

Spectroscopic Analysis

Spectroscopic techniques provide the definitive structural confirmation of a molecule. The following sections detail the expected spectral characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), due to the acidic proton. Its chemical shift can be concentration-dependent.

-

Pyrazole Ring Proton (C3-H): A sharp singlet expected in the aromatic region, likely around 8.0-8.5 ppm.

-

Methoxyphenyl Protons (Ar-H): These will appear as two doublets in the aromatic region (approx. 6.9-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group will be more upfield than the protons ortho to the pyrazole ring.

-

Methoxy Protons (OCH₃): A sharp singlet around 3.8-3.9 ppm, integrating to three protons.

-

Methyl Protons (C5-CH₃): A sharp singlet, typically more upfield, around 2.5-2.7 ppm, integrating to three protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data, showing signals for all 12 carbons.

-

Carboxylic Acid (C=O): Downfield signal, ~165-175 ppm.

-

Aromatic & Pyrazole Carbons: A series of signals between ~114-160 ppm. The carbon bearing the methoxy group (C-O) will be significantly downfield (~159 ppm), while the other aromatic and pyrazole carbons will resonate in the ~114-145 ppm range.

-

Methoxy Carbon (OCH₃): A signal around 55-56 ppm.

-

Methyl Carbon (CH₃): An upfield signal, typically around 12-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[7]

-

C-H Stretch (Aromatic/Alkene): Absorptions typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Alkyl): Absorptions appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C and C=N Stretches (Aromatic/Pyrazole): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ (acid) and 1000-1100 cm⁻¹ (aryl ether) regions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 232. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), and cleavage of the methoxy group.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate.[4] Its synthesis typically involves a cyclization reaction, a cornerstone of heterocyclic chemistry.

Proposed Synthetic Pathway

A plausible and robust synthesis can be adapted from established Knorr-type pyrazole syntheses. The workflow involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Caption: Proposed synthetic workflow for the target compound.

Reactivity Profile

The reactivity is dominated by the carboxylic acid group. This functionality allows for a wide range of derivatizations, making the compound a versatile scaffold in medicinal and agricultural chemistry.[8][9]

-

Esterification: Reaction with alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents yields the corresponding esters.

-

Amide Bond Formation: Activation of the carboxylic acid with coupling reagents (e.g., HBTU, EDC) followed by reaction with primary or secondary amines produces amides. This is a common strategy in drug discovery to explore structure-activity relationships.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The methoxyphenyl ring is activated towards electrophilic substitution (e.g., nitration, halogenation), likely directing to the positions ortho to the methoxy group. The pyrazole ring itself is generally deactivated towards electrophilic substitution.

Applications in Research and Development

Pyrazole derivatives are privileged structures in modern chemistry, exhibiting a wide spectrum of biological activities.[10] This specific compound serves as a key building block for more complex molecules with potential therapeutic or agrochemical applications.

-

Pharmaceutical Development: Pyrazole carboxylic acids are precursors to compounds explored as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[4][8][10] The ability to easily form amide derivatives allows for the systematic probing of biological targets.[11]

-

Agrochemical Chemistry: The pyrazole scaffold is present in numerous commercial herbicides and fungicides.[8][9][12] This compound can be used to synthesize new candidates for crop protection.

-

Material Science: The rigid, aromatic nature of the molecule makes it a candidate for incorporation into advanced polymers or coatings to enhance thermal stability and other physical properties.[8][9]

Validated Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols are standard procedures for the characterization and synthesis of this compound.

Protocol: Determination of Melting Point

Causality: The melting point is a fundamental and sensitive indicator of purity for a crystalline solid. A sharp, well-defined melting range is characteristic of a pure substance.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (212 °C).

-

Fine Heating: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). For a pure sample, this range should be narrow (< 2 °C).

Protocol: Proposed Synthesis

Causality: This protocol follows a well-established pathway for pyrazole synthesis, ensuring high regioselectivity and yield. The final hydrolysis step is a standard and efficient method for converting an ester to a carboxylic acid without harsh conditions that could degrade the heterocyclic core.

-

Step 1: Cyclization:

-

To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-water and collect the precipitated solid (the ester intermediate) by filtration. Wash with cold water and dry.

-

-

Step 2: Hydrolysis:

-

Dissolve the crude ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 6-12 hours, again monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.

-

Collect the resulting white precipitate (the final product) by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

-

References

-

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PubChem. [Link]

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC - NIH. [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - NIH. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

This compound - GME. [Link]

-

This compound - DIARY directory. [Link]

-

This compound | CAS 187998-64-7 - Matrix Fine Chemicals. [Link]

-

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - J&K Scientific. [Link]

-

Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4 - ResearchGate. [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - ResearchGate. [Link]

-

Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Antagonist/Partial Agonist of the Neurotensin 2 Receptor - American Chemical Society. [Link]

-

Table of Characteristic IR Absorptions. [Link]

Sources

- 1. This compound | CAS 187998-64-7 [matrix-fine-chemicals.com]

- 2. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H12N2O3 | CID 2769599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 187998-64-7 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemimpex.com [chemimpex.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. FCKeditor - Resources Browser [diarydirectory.com]

Biological activity of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The landscape of drug discovery is perpetually in search of privileged scaffolds—molecular frameworks that can be readily modified to interact with a wide array of biological targets. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out for its remarkable versatility and therapeutic relevance.[1][2] From the pioneering anti-inflammatory drug antipyrine to modern selective COX-2 inhibitors like celecoxib, pyrazole derivatives have demonstrated a profound impact on medicine.[3] Their unique structural and electronic properties allow them to engage in various non-covalent interactions with biological macromolecules, making them a fertile ground for the development of novel therapeutic agents.

This guide focuses on a specific, promising class: derivatives of This compound . We will deconstruct the significance of this scaffold, explore its synthesis, and provide a deep dive into its multifaceted biological activities, with a particular focus on its anti-inflammatory, antimicrobial, and anticancer potential. The insights and protocols herein are designed to equip researchers with the foundational knowledge and practical methodologies required to explore this chemical space effectively.

The Core Moiety: A Structural Dissection

The this compound structure is not a random assortment of chemical groups. Each component plays a crucial role in defining the molecule's physicochemical properties and, consequently, its biological activity.

-

1-(4-methoxyphenyl) Group: The substituent at the N1 position is critical for activity. The methoxyphenyl group, in particular, can influence lipophilicity, which affects membrane permeability and bioavailability.[4] Its aromatic nature allows for π-π stacking interactions with protein targets, while the methoxy group can act as a hydrogen bond acceptor.

-

5-methyl Group: The small alkyl group at position C5 can provide steric hindrance that influences binding orientation and selectivity for specific enzyme isoforms.

-

4-carboxylic acid Group: This functional group is a potent hydrogen bond donor and acceptor and can form strong ionic interactions with basic residues (like arginine or lysine) in an enzyme's active site. This is a common feature in many enzyme inhibitors, including those targeting cyclooxygenases.[5]

Synthetic Pathways: Constructing the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The classical and most common approach is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] Variations of this method allow for the introduction of diverse substituents around the pyrazole core.

A representative synthetic protocol for a structurally related compound, which illustrates the core chemical logic, involves the reaction of a substituted hydrazine with an appropriate β-keto ester or an equivalent precursor.[6][7]

General Synthetic Workflow

Caption: General workflow for the synthesis of the target pyrazole scaffold.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, but non-selective agents often cause gastrointestinal side effects.[3] Pyrazole derivatives, most notably Celecoxib, have emerged as highly effective and selective COX-2 inhibitors.[3]

Mechanism of Action

Other contributing mechanisms can include:

-

Lipoxygenase (LOX) Inhibition : Some derivatives show dual COX/LOX inhibitory activity, blocking the synthesis of both prostaglandins and leukotrienes.[3][9]

-

Cytokine Modulation : They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][10]

-

NF-κB Pathway Suppression : Inhibition of the NF-κB transcription factor, a master regulator of inflammatory gene expression, has also been reported.[9]

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory potential of synthesized compounds.

-

Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is pre-incubated at a specific concentration in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor. Arachidonic acid is prepared as the substrate.

-

Compound Incubation : The test compounds (derivatives of this compound) are dissolved in DMSO and added to the enzyme solution at various concentrations. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and DMSO alone serves as a negative control. The mixture is incubated for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation : The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Reaction Termination and Measurement : After a short reaction time (e.g., 2 minutes), the reaction is stopped by adding a solution of HCl. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the negative control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential, exhibiting both antibacterial and antifungal activities.[11][12]

Spectrum of Activity and Structure-Activity Relationship (SAR)

Derivatives of pyrazole carboxylic acids have been screened against a range of human pathogenic microorganisms.[11] Studies have shown that the nature and position of substituents on the pyrazole and phenyl rings are crucial for determining the spectrum and potency of antimicrobial action.[13] For instance, the introduction of halogen atoms or other electron-withdrawing groups can enhance activity against certain bacterial or fungal strains.[13]

Data Summary: Minimum Inhibitory Concentration (MIC)

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Pyrazole Carboxylic Acids | Staphylococcus aureus | 16 - 128+ | [11][14] |

| Pyrazole Carboxylic Acids | Bacillus subtilis | 16 - 250+ | [14] |

| Pyrazole Carboxylic Acids | Escherichia coli | 64 - 500+ | [11] |

| Pyrazole Dicarboxylic Acids | Candida albicans | 32 - 128 | [13][14] |

| Pyrazole Carboxamides | Aspergillus fumigatus | Moderate Activity | [14] |

Note: Data is representative of the broader pyrazole class to indicate potential.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation : A standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution : The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation : Each well containing a specific concentration of the test compound is inoculated with the standardized microbial suspension.

-

Controls : A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included on each plate. A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.

-

Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Anticancer Activity: Targeting Malignant Proliferation

The search for more effective and less toxic cancer therapies is a paramount goal in medicinal chemistry. Pyrazole derivatives have shown considerable promise as anticancer agents, acting through diverse mechanisms to halt tumor growth and induce cancer cell death.[15][16]

Mechanisms of Action

The anticancer effects of pyrazole derivatives are often linked to the inhibition of enzymes that are overactive in cancer cells.

-

Carbonic Anhydrase (CA) Inhibition : Certain pyrazole derivatives, particularly those bearing a sulfamoylphenyl moiety, are potent inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII.[17] These enzymes help maintain the acidic tumor microenvironment, promoting tumor survival and metastasis. Inhibition of these CAs can disrupt tumor pH regulation and suppress growth.

-

Kinase Inhibition : Aberrant activation of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), is a critical driver in various cancers.[18] Specifically designed 5-amino-1H-pyrazole-4-carboxamide derivatives have been shown to act as covalent inhibitors of FGFRs, effectively blocking downstream signaling pathways that control cell proliferation and survival.[18]

-

Cytotoxicity : Many derivatives exhibit direct cytotoxic effects on cancer cells, inducing apoptosis (programmed cell death) through various intrinsic and extrinsic pathways.[15]

Caption: Inhibition of the FGFR signaling pathway by pyrazole derivatives.

Data Summary: In Vitro Cytotoxicity (IC₅₀)

The potency of anticancer compounds is often expressed as the IC₅₀ value, the concentration required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ Range (µM) | Reference |

| Pyrazole-Carboxamides | NCI-H520 (Lung) | 0.019 - 0.5 | [18] |

| Pyrazole-Carboxamides | SNU-16 (Gastric) | 0.059 - 1.0 | [18] |

| Pyrazolo[3,4-d]pyrimidinones | MCF-7 (Breast) | 5.2 - 20 | [17] |

| Pongamol-derived Pyrazoles | MDA-MB-231 (Breast) | >50% inhibition noted | [15] |

| Bis(pyrazol-5-ols) | RKO (Colon) | 6.2 - 25 | [16] |

Note: Data represents structurally related pyrazoles to highlight the scaffold's potential.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding : Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control).

-

Incubation : The cells are incubated with the compounds for a set period, typically 48 to 72 hours.

-

MTT Addition : After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the resulting dose-response curve.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The accumulated evidence strongly supports its potential in developing potent anti-inflammatory, antimicrobial, and anticancer drugs. The strategic combination of a substituted N-phenyl ring, a C5-alkyl group, and a C4-carboxylic acid provides a rich template for combinatorial synthesis and lead optimization.

Future research should focus on:

-

Lead Optimization : Systematically modifying the substituents on the scaffold to enhance potency, selectivity, and pharmacokinetic properties (ADME).

-

Mechanism Elucidation : Moving beyond primary screening to deeply investigate the molecular mechanisms and specific protein targets of the most active compounds.

-

In Vivo Studies : Advancing promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy, safety, and therapeutic potential in a physiological context.[19][20]

By leveraging the foundational knowledge and methodologies presented in this guide, researchers are well-positioned to unlock the full therapeutic potential of this remarkable class of molecules.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.

- Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.

- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

- Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC - PubMed Central.

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.

- This compound. GME.

- This compound. Chem-Impex.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

- Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC - NIH.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Biointerface Research in Applied Chemistry.

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. scispace.com [scispace.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meddocsonline.org [meddocsonline.org]

- 15. publishatcj.com [publishatcj.com]

- 16. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 20. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Pyrazole Synthesis: A Technical Guide to the Knorr Reaction's Starting Materials

For Researchers, Scientists, and Drug Development Professionals

The Knorr pyrazole synthesis, a robust and versatile reaction, has remained a cornerstone in heterocyclic chemistry for over a century. Its significance lies in its straightforward and efficient approach to constructing the pyrazole ring, a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the crucial starting materials for the Knorr pyrazole synthesis, delving into the causality behind their selection and the impact on the reaction's outcome.

I. The Core Reactants: A Symphony of Dicarbonyls and Hydrazines

At its heart, the Knorr pyrazole synthesis is a cyclocondensation reaction between two key starting materials: a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] The selection of these precursors is paramount as it dictates the substitution pattern and, ultimately, the properties of the resulting pyrazole.

A. The 1,3-Dicarbonyl Component: The Carbon Backbone

The 1,3-dicarbonyl compound provides the three-carbon backbone of the pyrazole ring. A diverse range of these compounds can be employed, offering a high degree of flexibility in the synthesis of substituted pyrazoles. Common examples include:

-

β-Diketones: These molecules, with the general structure R-CO-CH₂-CO-R', are highly effective substrates. The nature of the 'R' groups can be varied to introduce different substituents at the 3- and 5-positions of the pyrazole ring.

-

β-Ketoesters: With the structure R-CO-CH₂-COOR', β-ketoesters are another widely used class of starting materials.[4][5] The reaction with hydrazines often leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles.[6]

-

β-Ketoamides and other derivatives: The versatility of the Knorr synthesis extends to other 1,3-dicarbonyl derivatives, allowing for the introduction of a wide range of functional groups.

The choice of the 1,3-dicarbonyl compound directly influences the substitution pattern on the final pyrazole ring. Symmetrical dicarbonyls will yield a single pyrazole product, whereas unsymmetrical dicarbonyls can lead to the formation of regioisomeric mixtures, a critical consideration that will be discussed later.

B. The Hydrazine Component: The Nitrogen Source

Hydrazine (H₂N-NH₂) or its derivatives serve as the source of the two adjacent nitrogen atoms in the pyrazole ring. The choice of hydrazine determines the substituent on one of the nitrogen atoms of the pyrazole.

-

Hydrazine Hydrate: The simplest hydrazine, it leads to N-unsubstituted pyrazoles.

-

Substituted Hydrazines: Phenylhydrazine, methylhydrazine, and other substituted hydrazines are commonly used to introduce substituents at the N1 position of the pyrazole ring.[2][7] The electronic and steric properties of the substituent on the hydrazine can influence the regioselectivity of the reaction.[8]

-

Other Hydrazine Derivatives: Semicarbazides and aminoguanidines can also participate in the Knorr synthesis, further expanding the scope of accessible pyrazole derivatives.[2]

II. The Mechanism: A Stepwise Journey to Aromaticity

The Knorr pyrazole synthesis is typically carried out under acidic conditions, which catalyze the key steps of the reaction.[9][10] The generally accepted mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[4][11]

Reaction Workflow Diagram

Caption: General mechanism of the Knorr pyrazole synthesis.

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.[9] Subsequent dehydration of this intermediate results in the formation of the stable, aromatic pyrazole ring.[11]

III. Regioselectivity: The Challenge of Unsymmetrical Substrates

A critical aspect to consider in the Knorr pyrazole synthesis is regioselectivity, which arises when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[3][12] In such cases, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[8]

The regiochemical outcome is a delicate interplay of several factors:

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[8]

-

Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can influence the site of initial attack. A bulkier substituent on either reactant may favor the attack at the less sterically hindered carbonyl group.[8]

-

Reaction Conditions: Parameters such as pH, solvent, and temperature can dramatically influence the regioselectivity.[8][12] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[8]

Careful consideration and optimization of these factors are crucial for controlling the regioselectivity and obtaining the desired pyrazole isomer in high yield.

IV. Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This section provides a detailed, step-by-step methodology for the synthesis of a pyrazolone derivative from a β-ketoester and hydrazine, a common variation of the Knorr synthesis.[4][6]

Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl benzoylacetate | 192.21 | 3 | ~0.58 g |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 6 | ~0.30 mL |

| 1-Propanol | 60.10 | - | 3 mL |

| Glacial Acetic Acid | 60.05 | Catalytic | 3 drops |

Procedure

-

Reaction Setup: In a 20-mL scintillation vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4]

-

Heating: Place the vial on a hot plate with stirring and heat the reaction mixture to approximately 100°C.[4]

-

Reaction Monitoring: After 1 hour, monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.[4]

-

Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[6]

-

Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[6]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent if necessary.

V. Conclusion

The Knorr pyrazole synthesis remains a powerful and highly relevant tool in the arsenal of synthetic chemists, particularly in the field of drug discovery and development. A thorough understanding of the starting materials—the 1,3-dicarbonyl compounds and hydrazine derivatives—is fundamental to harnessing the full potential of this reaction. By carefully selecting the substrates and controlling the reaction conditions, researchers can efficiently synthesize a vast library of pyrazole derivatives with diverse substitution patterns, paving the way for the discovery of new therapeutic agents.

References

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. Knorr Pyrazole Synthesis [drugfuture.com]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

An In-depth Technical Guide to the NMR Spectral Assignments of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

This technical guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and analysis of pyrazole-based heterocyclic compounds.

Introduction: The Significance of Pyrazole Derivatives and the Role of NMR

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them attractive scaffolds for drug discovery. The compound this compound is a key intermediate in the synthesis of various potentially therapeutic agents.[1]

Unambiguous structural elucidation is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can precisely map the connectivity and chemical environment of each atom within a molecule. This guide will delve into the detailed assignment of the ¹H and ¹³C NMR spectra of this compound, providing a rationale for the observed spectral features based on established principles and comparative data from closely related structures.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of this compound with the numbering scheme used throughout this guide is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Assignments

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. The predicted assignments for this compound are detailed below. These predictions are based on established chemical shift ranges for pyrazole derivatives and the analysis of the structurally similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| COOH | ~12.0 - 13.0 | Singlet (broad) | - | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this region. The exact chemical shift can be concentration and solvent dependent. |

| H3 | ~8.0 - 8.2 | Singlet | - | This proton is attached to an sp² carbon of the electron-deficient pyrazole ring, leading to a downfield chemical shift. It appears as a singlet as it has no adjacent protons. |

| H2'/H6' | ~7.4 - 7.6 | Doublet | ~8.0 - 9.0 | These protons are on the methoxyphenyl ring, ortho to the pyrazole substituent. They are deshielded by the aromatic ring current and the neighboring nitrogen atom. They appear as a doublet due to coupling with H3'/H5'. |

| H3'/H5' | ~7.0 - 7.2 | Doublet | ~8.0 - 9.0 | These protons are meta to the pyrazole substituent and ortho to the electron-donating methoxy group, which shields them, causing an upfield shift compared to H2'/H6'. They appear as a doublet due to coupling with H2'/H6'. |

| OCH₃ | ~3.8 - 3.9 | Singlet | - | The protons of the methoxy group are shielded and appear as a sharp singlet. |

| CH₃ | ~2.5 - 2.7 | Singlet | - | The methyl protons at the C5 position of the pyrazole ring are deshielded by the aromatic ring and appear as a singlet. |

¹³C NMR Spectral Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted assignments for this compound are presented below, with justifications based on known chemical shift trends and data from analogous compounds.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the characteristic downfield region. |

| C4' | ~159 - 161 | This aromatic carbon is directly attached to the electron-donating methoxy group, causing a significant downfield shift. |

| C5 | ~142 - 144 | This carbon of the pyrazole ring is attached to the methyl group and is part of the aromatic system, resulting in a downfield shift. |

| C3 | ~138 - 140 | This carbon of the pyrazole ring is deshielded by the adjacent nitrogen atoms and the aromatic system. |

| C1' | ~132 - 134 | This is the ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| C2'/C6' | ~126 - 128 | These aromatic carbons are ortho to the pyrazole substituent. |

| C3'/C5' | ~114 - 116 | These aromatic carbons are meta to the pyrazole substituent and ortho to the electron-donating methoxy group, which shields them significantly. |

| C4 | ~110 - 112 | This carbon of the pyrazole ring is attached to the carboxylic acid group and is generally the most upfield of the pyrazole ring carbons. |

| OCH₃ | ~55 - 56 | The carbon of the methoxy group appears in the typical range for such functionalities. |

| CH₃ | ~12 - 14 | The methyl carbon at the C5 position is relatively shielded and appears in the upfield region. |

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a field-proven, step-by-step methodology for the preparation and analysis of a sample of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its relatively low interference in the ¹H NMR spectrum. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange or exhibit very broad signals.

-

Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the spectrum with appropriate phasing, baseline correction, and referencing to TMS.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

-

Caption: Experimental workflow for NMR spectral analysis.

Trustworthiness and Self-Validating Systems

The spectral assignments presented in this guide are built upon a foundation of established NMR principles and comparison with verified data from closely related structures. The internal consistency of the data serves as a self-validating mechanism. For instance, the observation of the expected multiplicities and coupling constants in the ¹H NMR spectrum, which correlate with the assigned structure, reinforces the validity of the assignments. Furthermore, the use of two-dimensional NMR techniques like COSY, HSQC, and HMBC provides a robust cross-verification of the proposed assignments. The correlation between a proton and a carbon in an HSQC spectrum, for example, definitively links the two, leaving little room for ambiguity.

Conclusion

This technical guide provides a comprehensive and reasoned assignment of the ¹H and ¹³C NMR spectra of this compound. By understanding the rationale behind the chemical shifts and coupling patterns, researchers can confidently characterize this important synthetic intermediate and its derivatives. The experimental protocols outlined herein offer a reliable methodology for obtaining high-quality NMR data, which is essential for accurate structural elucidation and for ensuring the integrity of research in medicinal chemistry and related fields.

References

- Fun, H.-K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3513.

-

GME Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 187998-64-7. Retrieved from [Link]

- Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-amino-5-(4-methoxyphenyl)-, ethyl ester. Retrieved from [Link]

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Targeting of the 1-Aryl-Pyrazole Scaffold

This guide provides an in-depth exploration of the 1-aryl-pyrazole scaffold, a privileged structure in medicinal chemistry, and its diverse range of therapeutic targets. We will dissect the key molecular targets, the underlying mechanisms of action, and the validated experimental workflows required to identify and characterize novel compounds within this chemical class. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.

The 1-Aryl-Pyrazole Core: A Scaffold of Versatility

The 1-aryl-pyrazole motif is a five-membered heterocyclic ring system containing two adjacent nitrogen atoms, with an aryl group substituted at the N1 position. This structural framework has proven to be a remarkably versatile starting point for designing potent and selective ligands for a wide array of biological targets. Its rigid, planar nature, combined with the tunable electronic properties of the aryl ring and substitution possibilities at other positions (C3, C4, C5), allows for precise three-dimensional arrangements of pharmacophoric features. This adaptability has led to the development of 1-aryl-pyrazoles as inhibitors of enzymes, antagonists of G-protein coupled receptors (GPCRs), and modulators of ion channels.

The seminal example that brought this scaffold to prominence was the cannabinoid receptor 1 (CB1) antagonist, Rimonabant. However, subsequent research has revealed its utility far beyond the endocannabinoid system, with compounds showing potent activity against key targets in oncology, inflammation, and neurodegenerative disease.

Key Therapeutic Target: Cannabinoid Receptors (CB1 & CB2)

The endocannabinoid system, primarily mediated by the CB1 and CB2 receptors, is a crucial regulator of neurotransmission, inflammation, and appetite. The 1-aryl-pyrazole scaffold is famously associated with the development of inverse agonists/antagonists for these receptors.

Mechanism of Action

1-Aryl-pyrazole-based compounds, such as Rimonabant, act as inverse agonists at the CB1 receptor. Unlike neutral antagonists which simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal, constitutive activity. This is achieved through specific interactions within the transmembrane helices of the receptor, preventing the conformational changes required for G-protein (Gi/o) coupling. The consequence of this inhibition is an increase in intracellular cyclic AMP (cAMP) levels, as the constitutive inhibitory effect on adenylyl cyclase is lifted.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory action of 1-aryl-pyrazole inverse agonists.

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The synthesis is primarily achieved through a two-step process commencing with the well-established Knorr pyrazole synthesis, followed by ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical considerations for successful synthesis and purification.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives form the core scaffold of numerous biologically active compounds and approved pharmaceuticals. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities. The target molecule, this compound, serves as a crucial building block in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents.[1] The strategic synthesis of this compound is therefore of high value in discovery and process chemistry.

The synthetic route detailed herein is based on the robust and widely utilized Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] This is followed by a straightforward hydrolysis step to yield the final carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages:

-

Step 1: Knorr Pyrazole Synthesis - Formation of the pyrazole ring by reacting (4-methoxyphenyl)hydrazine with ethyl 2-formyl-3-oxobutanoate (in its enol form) to yield ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate.

-

Step 2: Saponification - Hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Caption: Overall two-step synthesis workflow.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry. The reaction proceeds via an acid-catalyzed mechanism.[3][4] Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs, followed by dehydration to yield the stable, aromatic pyrazole ring.[5]

A critical consideration in the synthesis of asymmetrically substituted pyrazoles is regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomeric products.[6][7] The reaction conditions, including pH and temperature, can influence the isomeric ratio.

Experimental Protocols

4.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| (4-methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | ≥98% | Sigma-Aldrich |

| Ethyl 2-formyl-3-oxobutanoate | C₇H₁₀O₄ | 158.15 | ≥97% | Combi-Blocks |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ≥99.7% | Fisher Scientific |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Merck |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Sigma-Aldrich |

| Hydrochloric Acid (Concentrated) | HCl | 36.46 | 37% | VWR Chemicals |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |

4.2. Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

Caption: Workflow for the Knorr pyrazole synthesis step.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and ethyl 2-formyl-3-oxobutanoate (1.05 eq) in absolute ethanol (10 mL per gram of hydrazine).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the desired product and remove the solvent to yield the pure ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate as a solid.

4.3. Step 2: Synthesis of this compound

Caption: Workflow for the saponification step.

Procedure:

-

Dissolve the ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

-

Add sodium hydroxide (2.5 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Melting Point (MP): To assess the purity of the final solid product.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Hydrazine derivatives are toxic and should be handled with care.[5]

-

Concentrated acids and bases are corrosive. Handle with caution.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- RSC Publishing. (n.d.).

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

- MDPI. (2023).

- PrepChem.com. (n.d.). Synthesis of 5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

- Chem-Impex. (n.d.). This compound.

- GME. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Greenhouse Screening of Pyrazole Herbicides on Broadleaf Weeds

These comprehensive application notes provide a robust framework for researchers, scientists, and professionals in agrochemical discovery and development to effectively screen pyrazole herbicides against broadleaf weeds in a controlled greenhouse environment. This guide emphasizes scientific integrity, experimental causality, and self-validating protocols to ensure reliable and reproducible results.

Introduction: The Significance of Pyrazole Herbicides and Greenhouse Screening

Pyrazole and its derivatives represent a critical class of herbicides in modern agriculture due to their diverse mechanisms of action and high efficacy.[1] These compounds primarily target key plant enzymes, leading to potent herbicidal effects. The two most prominent modes of action for pyrazole herbicides are the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1][2] HPPD inhibitors disrupt the biosynthesis of plastoquinone and tocopherols, essential components for photosynthetic electron transport, resulting in characteristic bleaching of new growth.[1][2][3] ALS inhibitors, on the other hand, block the synthesis of branched-chain amino acids, which are vital for protein synthesis and overall plant growth.[1] Some pyrazoles can also inhibit mitochondrial electron transport, disrupting ATP formation.[4]

Greenhouse screening serves as a pivotal, cost-effective initial step in the herbicide discovery pipeline. It allows for the rapid evaluation of numerous candidate compounds under controlled and reproducible environmental conditions, enabling the determination of herbicidal activity, dose-response relationships, and selectivity across various weed species before advancing to more complex and expensive field trials.[5][6]

Experimental Design: A Foundation for Reliable Data